
4-Chloro-5-fluoro-2,6-dimethylpyrimidine
Vue d'ensemble
Description
4-Chloro-5-fluoro-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is a pyrimidine derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by a chlorine atom, at the 5th position by a fluorine atom, and at the 2nd and 6th positions by methyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.58 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
1. Cocrystal Design and Characterization
4-Chloro-5-fluoro-2,6-dimethylpyrimidine has been utilized in the design of cocrystals, involving various carboxylic acids. These cocrystals have been characterized by single-crystal X-ray diffraction, highlighting two possible cation types based on protonation sites. This study demonstrates the potential of this compound in forming diverse cocrystalline structures with different carboxylic acids, offering insights into supramolecular chemistry and crystal engineering (Rajam et al., 2018).
2. Tautomerism and Crystal Structure Studies
Investigations into the tautomerism and crystal structures of 4-Chloro-5-fluoro-2,6-dimethylpyrimidinium salts have revealed interesting aspects of molecular recognition through hydrogen bonding. This research offers valuable insights into the structural dynamics of pyrimidine derivatives, which can influence their biological activity and pharmaceutical applications (Rajam et al., 2017).
3. Synthesis and Biological Activity Studies
Studies have explored the synthesis of various halogenopyrimidine nucleosides, including this compound derivatives. These studies not only contribute to the understanding of synthetic pathways but also evaluate the biological activities of these compounds, thereby enhancing our knowledge of their potential therapeutic applications (Bobek et al., 1975).
4. Charge Transfer Complexation Studies
Research into the interactions of this compound derivatives with iodine has been conducted to understand charge transfer complexation. Such studies are crucial in the field of molecular electronics and may lead to the development of novel materials with specific electronic properties (Rabie et al., 2007).
5. Fluorescent Labeling for Immunoassay
This compound has been utilized in the synthesis of fluorescent derivatives for applications in immunoassay. This application showcases its potential in bioanalytical methods, particularly in the development of sensitive and specific assays for various biomolecules (Yahioglu et al., 1997).
Analyse Biochimique
Biochemical Properties
4-Chloro-5-fluoro-2,6-dimethylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, it can act as a competitive inhibitor for certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to a kinase can prevent the phosphorylation of its substrates, thereby inhibiting the kinase’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biochemical activity and effectiveness in various experimental settings .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall function within cells .
Propriétés
IUPAC Name |
4-chloro-5-fluoro-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODBPHCANOZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



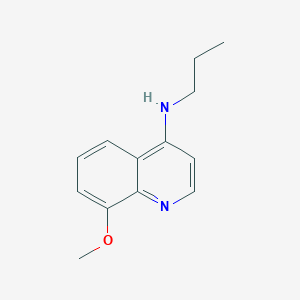


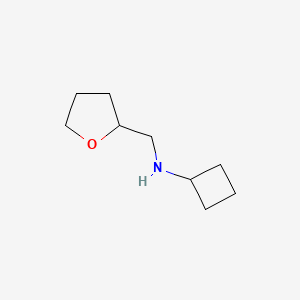
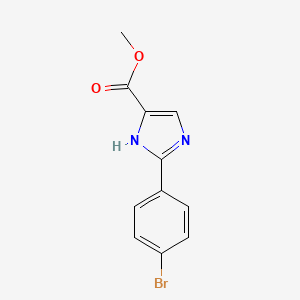
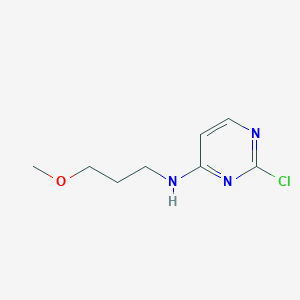

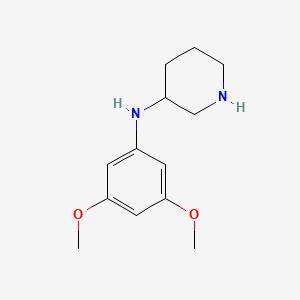
![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)


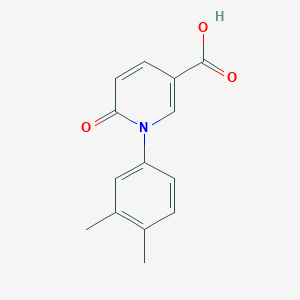
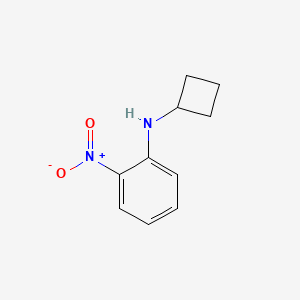
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)